1: Nazir J, Berling M, McCrea C, Fatoye F, Bowditch S, Hakimi Z, Wagg A. Economic Impact of Mirabegron Versus Antimuscarinics for the Treatment of Overactive Bladder in the UK. Pharmacoecon Open. 2017 Mar;1(1):25-36. doi: 10.1007/s41669-017-0011-x. PubMed PMID: 29442303; PubMed Central PMCID: PMC5689035.
2: Chapple CR, Nazir J, Hakimi Z, Bowditch S, Fatoye F, Guelfucci F, Khemiri A, Siddiqui E, Wagg A. Persistence and Adherence with Mirabegron versus Antimuscarinic Agents in Patients with Overactive Bladder: A Retrospective Observational Study in UK Clinical Practice. Eur Urol. 2017 Sep;72(3):389-399. doi: 10.1016/j.eururo.2017.01.037. Epub 2017 Feb 11. PubMed PMID: 28196724.
3: Sweeney P, Mutambirwa S, Van An N, Sharma JB, Vanamail P. Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis. Eur Rev Med Pharmacol Sci. 2016 Sep;20(17):3703-12. PubMed PMID: 27649675.
4: Li WH, Sun CM, Wei YJ. [Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]. Yao Xue Xue Bao. 2015 Oct;50(10):1324-9. Chinese. PubMed PMID: 26837181.
5: Institute for Quality and Efficiency in Health Care. Mirabegron -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Aug 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK315844/ PubMed PMID: 26677503.
6: Tang HC, Lam WP, Zhang X, Leung PC, Yew DT, Liang W. Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? Low Urin Tract Symptoms. 2015 Sep;7(3):149-54. doi: 10.1111/luts.12063. Epub 2014 Jun 3. PubMed PMID: 26663730.
7: Murphy RM, Bakir B, O'Brien C, Wiggs JL, Pasquale LR. Drug-induced Bilateral Secondary Angle-Closure Glaucoma: A Literature Synthesis. J Glaucoma. 2016 Feb;25(2):e99-105. doi: 10.1097/IJG.0000000000000270. Review. PubMed PMID: 25943730.
8: Kumar S. Profile of Diseases Prevalent in a Tribal Locality in Jharkhand, India: A Family Medicine Practitioner's Perspective. J Family Med Prim Care. 2015 Jan-Mar;4(1):110-6. doi: 10.4103/2249-4863.152266. PubMed PMID: 25811000; PubMed Central PMCID: PMC4366980.
9: Arcaniolo D, Conquy S, Tarcan T. Flavoxate: present and future. Eur Rev Med Pharmacol Sci. 2015;19(5):719-31. Review. PubMed PMID: 25807422.
10: Zor M, Aydur E, Dmochowski RR. Flavoxate in urogynecology: an old drug revisited. Int Urogynecol J. 2015 Jul;26(7):959-66. doi: 10.1007/s00192-014-2585-5. Epub 2014 Dec 6. Review. PubMed PMID: 25480503.
11: Zaazaa HE, Mohamed AO, Hawwam MA, Abdelkawy M. Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 5;134:109-13. doi: 10.1016/j.saa.2014.06.058. Epub 2014 Jun 20. PubMed PMID: 25004902.
12: Fujimoto M, Higuchi T, Hosomi K, Takada M. Association of statin use with storage lower urinary tract symptoms (LUTS): data mining of prescription database. Int J Clin Pharmacol Ther. 2014 Sep;52(9):762-9. doi: 10.5414/CP202113. PubMed PMID: 24986095.
13: Sugaya K, Nishijima S, Kadekawa K, Ashitomi K, Ueda T, Yamamoto H. Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats. J Urol. 2014 Oct;192(4):1278-85. doi: 10.1016/j.juro.2014.04.092. Epub 2014 Apr 30. PubMed PMID: 24793729.
14: Kano T, Yoshihashi Y, Yonemochi E, Terada K. Clarifying the mechanism of aggregation of particles in high-shear granulation based on their surface properties by using micro-spectroscopy. Int J Pharm. 2014 Jan 30;461(1-2):495-504. doi: 10.1016/j.ijpharm.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368102.
15: Moreno Escobosa MC, Cruz Granados S, Moya Quesada MC. Erythema and hand edema due to flavoxate. J Investig Allergol Clin Immunol. 2012;22(5):390-1. PubMed PMID: 23101324.
16: Asimakopoulos AD, Cerruto MA, Del Popolo G, La Martina M, Artibani W, Carone R, Finazzi-Agrò E. An overview on mixed action drugs for the treatment of overactive bladder and detrusor overactivity. Urol Int. 2012;89(3):259-69. doi: 10.1159/000339600. Epub 2012 Jul 5. Review. PubMed PMID: 22777274.
17: Wagg A, Compion G, Fahey A, Siddiqui E. Persistence with prescribed antimuscarinic therapy for overactive bladder: a UK experience. BJU Int. 2012 Dec;110(11):1767-74. doi: 10.1111/j.1464-410X.2012.11023.x. Epub 2012 Mar 12. PubMed PMID: 22409769.
18: Zhaleh H, Azadbakht M, Bidmeshki Pour A. Possible involvement of calcium channels and plasma membrane receptors on Staurosporine-induced neurite outgrowth. Bosn J Basic Med Sci. 2012 Feb;12(1):20-5. PubMed PMID: 22364299; PubMed Central PMCID: PMC4362412.
19: Rao RN, Maurya PK, Kuntamukkala R, Vitthal WD, Talluri MV. Molecularly imprinted polymer for selective extraction of 3-methylflavone-8-carboxylic acid from human urine followed by its determination using zwitterionic hydrophilic interaction liquid chromatography. J Sep Sci. 2011 Nov;34(22):3265-71. doi: 10.1002/jssc.201100560. Epub 2011 Oct 14. PubMed PMID: 21998024.
20: McDonagh MS, Selover D, Santa J, Thakurta S. Drug Class Review: Agents for Overactive Bladder: Final Report Update 4 [Internet]. Portland (OR): Oregon Health & Science University; 2009 Mar. Available from http://www.ncbi.nlm.nih.gov/books/NBK47183/ PubMed PMID: 21089246.